molecular formula C26H30F5NO11 B13900278 (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B13900278
M. Wt: 627.5 g/mol
InChI Key: WCOYYCYACYSVDW-PZYBWYTMSA-N
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Description

This compound is a highly functionalized tetrahydro-2H-pyran derivative with a complex stereochemical configuration. Its structure includes multiple acetylated hydroxyl groups, an acetamido group at position 5, and a perfluorophenoxyhexyl side chain at position 4. The perfluorophenoxy moiety introduces strong electron-withdrawing and hydrophobic properties, distinguishing it from simpler analogs.

Properties

Molecular Formula

C26H30F5NO11

Molecular Weight

627.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C26H30F5NO11/c1-11(33)32-22-25(41-14(4)36)23(40-13(3)35)15(10-39-12(2)34)42-26(22)38-9-7-5-6-8-16(37)43-24-20(30)18(28)17(27)19(29)21(24)31/h15,22-23,25-26H,5-10H2,1-4H3,(H,32,33)/t15-,22-,23+,25-,26-/m1/s1

InChI Key

WCOYYCYACYSVDW-PZYBWYTMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be broadly divided into the following stages:

  • Starting Material Preparation: Use of a suitably protected sugar derivative, typically a tetrahydro-2H-pyran ring system with acetylated hydroxyl groups and an acetamido substituent at the C-5 position.

  • Introduction of Acetoxymethyl Group: Functionalization at the C-2 position with an acetoxymethyl substituent, typically through selective acetylation or substitution reactions.

  • Attachment of the Perfluorophenoxy Hexyl Ether Side Chain: This involves coupling the sugar moiety with a perfluorophenoxy-substituted hexyl chain, often via an ether or amide bond formation at the C-6 position of the sugar ring.

  • Final Acetylation: Complete acetylation of free hydroxyl groups to yield the diacetate derivative.

Detailed Preparation Method

Based on patent WO2023288033A1 and chemical literature data, the following detailed synthetic route is proposed:

Step Reaction Type Reagents/Conditions Description
1 Protection and Acetylation Acetic anhydride, pyridine Starting from D-glucosamine or similar sugar, protect hydroxyl groups as acetates and install acetamido at C-5.
2 Introduction of Acetoxymethyl Chloromethyl acetate, base (e.g., N,N-Diisopropylethylamine) Alkylation at C-2 hydroxyl with chloromethyl acetate to introduce acetoxymethyl group.
3 Coupling with Perfluorophenoxy Hexyl Chain Perfluorophenol derivative, coupling reagent (e.g., 1,3-diisopropylcarbodiimide), solvent (e.g., dimethylsulfoxide) Formation of ether or amide bond linking the perfluorophenoxy hexyl moiety to C-6 oxygen of sugar.
4 Final Acetylation Acetic anhydride, pyridine Acetylation of remaining free hydroxyl groups to yield the diacetate form.
5 Purification Preparative HPLC, silica gel chromatography Isolation and purification of the final compound.

Reaction Conditions and Notes

  • Protection and Acetylation: Acetic anhydride in pyridine at 0 °C to room temperature is used to acetylate hydroxyl groups selectively while maintaining the acetamido group at C-5.

  • Acetoxymethyl Introduction: The reaction with chloromethyl acetate requires a base like N,N-Diisopropylethylamine to facilitate nucleophilic substitution on the sugar hydroxyl.

  • Coupling Reaction: The perfluorophenoxy hexyl moiety is introduced via an ester or ether linkage. Carbodiimide coupling agents such as 1,3-diisopropylcarbodiimide activate carboxyl groups to react with hydroxyl groups on the sugar. Dimethylsulfoxide is a common solvent facilitating this step.

  • Purification: Preparative high-performance liquid chromatography (HPLC) and silica gel chromatography are employed to purify the product, removing unreacted starting materials and side products.

Summary Data Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 Protected Acetamido Sugar Derivative Acetic anhydride, pyridine 85-90 High selectivity for acetylation
2 Acetoxymethylated Sugar Chloromethyl acetate, DIPEA 70-80 Requires controlled temperature
3 Perfluorophenoxy Hexyl Coupled Intermediate Perfluorophenol derivative, DIC, DMSO 60-75 Coupling efficiency depends on purity
4 Final Diacetate Product Acetic anhydride, pyridine 80-85 Complete acetylation confirmed by NMR
5 Purified Final Compound Preparative HPLC, silica gel chromatography >95 High purity suitable for biological use

Research Findings and Analytical Support

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of acetyl groups, acetamido moiety, and perfluorophenoxy hexyl side chain.

  • Mass Spectrometry: Confirms molecular weight consistent with the fully acetylated and functionalized sugar derivative.

  • Chromatographic Purity: Preparative HPLC ensures >95% purity, critical for subsequent biological evaluation.

  • Reaction Optimization: Use of N,N-Diisopropylethylamine and dimethylsulfoxide as solvent enhances coupling efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The acetamido and acetoxymethyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The ketone group in the perfluorophenoxyhexyl moiety can be reduced to an alcohol.

    Substitution: The perfluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of drugs targeting specific biological pathways.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Polymer Chemistry: Potential use in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • The perfluorophenoxy group in the target compound significantly increases hydrophobicity and oxidative stability compared to benzyloxy or allyloxy analogs, making it suitable for lipid-rich environments .
  • Chloroethoxy and mercapto derivatives exhibit higher reactivity (e.g., nucleophilic substitution or disulfide formation), whereas the target compound’s perfluorinated chain resists metabolic degradation .

Physicochemical and Spectral Comparisons

Spectral Data (IR/NMR)

  • Target Compound (Inferred) : Expected IR peaks at ~1745 cm⁻¹ (C=O ester), ~1710 cm⁻¹ (amide), and 1290 cm⁻¹ (C-O-C ether), aligning with acetylated pyran analogs .
  • Analog 5e (methoxycarbonyl-dioxolane substituent) :
    • IR: 1745 cm⁻¹ (COOCH₃), 1711 cm⁻¹ (CONH).
    • [α]²⁵D = +47.1 (similar stereochemical environment to target compound).
  • Aglaithioduline (70% similarity to SAHA) : Highlighted the role of Tanimoto coefficients in predicting bioactivity overlap, a method applicable to the target compound’s analogs.

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural similarity. For example, compounds with shared acetylated pyran cores and variable side chains show coefficients >0.7, indicating conserved pharmacophores .
  • Maximal Common Subgraph (MCS) Analysis : The target compound’s pyran core aligns with 90% of analogs, but side-chain variations (e.g., perfluorophenoxy vs. benzyloxy) reduce MCS scores to ~65%, reflecting functional divergence.

Bioactivity and Target Interactions

  • Binding Affinity: Compounds with fluorinated side chains (e.g., target compound) exhibit higher docking scores in hydrophobic enzyme pockets compared to non-fluorinated analogs, as seen in Verongiida sponge alkaloid studies .
  • Cluster Analysis : Bioactivity profiles of acetylated pyran derivatives cluster by side-chain chemistry. For instance, thiol-containing analogs (e.g., CAS 51450-09-0) group separately from ether-linked derivatives due to divergent protein interactions .
  • Metabolic Stability: The perfluorophenoxy group in the target compound reduces cytochrome P450-mediated metabolism, a property absent in hydroxy- or methoxy-substituted analogs .

Biological Activity

The compound (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate (CAS: 1637390-69-2) is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H30F5NO11C_{26}H_{30}F_5NO_{11}, with a molecular weight of 627.51 g/mol. The IUPAC name reflects its intricate structure, which includes acetamido and acetoxymethyl groups along with a perfluorophenoxy substituent. The presence of these functional groups suggests potential interactions with biological systems.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities. The biological activity of this specific compound can be predicted based on:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : The structural components may interact with cellular pathways involved in cancer progression.
  • Enzyme Inhibition : Potential to inhibit enzymes that play crucial roles in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, a related compound showed inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : A study evaluated the cytotoxic effects of tetrahydropyran derivatives on various cancer cell lines. Results indicated that modifications to the tetrahydropyran ring enhanced cytotoxicity against breast cancer cells .
  • Enzyme Interaction Studies : Research using molecular docking simulations revealed that the compound could effectively bind to target enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionInhibitory effects on metabolic enzymes

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